Ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate
Description
Ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate is a sulfonamide-containing ester derivative characterized by a pyridine ring substituted with chlorine atoms at the 3- and 5-positions and a sulfonylacetate group at the 2-position.
Properties
IUPAC Name |
ethyl 2-(3,5-dichloropyridin-2-yl)sulfonylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO4S/c1-2-16-8(13)5-17(14,15)9-7(11)3-6(10)4-12-9/h3-4H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRILKNUGJTXBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=C(C=C(C=N1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821063 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate typically involves the reaction of 3,5-dichloro-2-pyridinesulfonyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,5-dichloro-2-pyridinesulfonyl chloride+ethyl acetatebaseEthyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques such as recrystallization or chromatography ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used for oxidation and reduction, respectively.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis results in the formation of carboxylic acids and alcohols .
Scientific Research Applications
Pharmacological Research
Ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate has been studied for its potential as an enzyme inhibitor , particularly in pathways involving sulfonamide interactions. The presence of chlorine atoms may enhance its binding affinity to specific biological targets, making it useful in pharmacological research aimed at developing new therapeutic agents .
Antimicrobial Activity
The compound exhibits notable biological activities, including antimicrobial properties against various microbial strains. Studies have indicated that it may be effective in treating infections caused by resistant pathogens, suggesting potential applications in antimicrobial therapies .
Synthetic Chemistry
In synthetic chemistry, this compound acts as a key intermediate for the synthesis of other biologically active compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating derivatives with enhanced pharmacological profiles .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of this compound against multidrug-resistant strains of bacteria. The compound showed significant activity with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid .
Case Study 2: Enzyme Inhibition
Research focusing on the enzyme inhibition properties of this compound revealed its potential in modulating specific biochemical pathways involved in disease mechanisms. The binding mechanisms were studied using techniques such as X-ray crystallography and molecular docking simulations to elucidate its interaction with target enzymes .
Mechanism of Action
The mechanism of action of Ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms on the pyridine ring may also contribute to its reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridine-Based Sulfonamides and Thioethers
highlights structurally related compounds, such as N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (Compound 45 and 50) . These share the 3,5-dichloro-2-pyridinyl moiety but differ in substituents:
- Key Differences :
- Backbone : Ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate features an ethyl ester and sulfonyl group, whereas Compounds 45/50 incorporate benzamide and oxadiazole-thioether groups.
- Bioactivity : Compounds 45/50 are explicitly designed for therapeutic applications (e.g., cancer, viral infections), whereas the target compound’s biological role remains unconfirmed in the evidence.
Table 1: Structural Comparison of Pyridine Derivatives
Sulfonyl-Containing Esters in Agrochemicals
lists agrochemical analogs, such as chlorimuron ethyl ester (ethyl 2-(((((4-chloro-6-methoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)benzoate), which shares the ethyl ester and sulfonyl groups but differs in the heterocyclic core (pyrimidine vs. pyridine) .
- Key Differences: Heterocyclic Core: Pyrimidine in chlorimuron vs. pyridine in the target compound.
Fluorinated Sulfonyl Polymers
describes fluorinated sulfonyl acrylate polymers (e.g., 2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester). While these share sulfonyl groups, their polymeric nature and fluorinated chains contrast sharply with the small-molecule pyridine derivative discussed here .
Research Findings and Hypotheses
- Reactivity : The dichloropyridine-sulfonyl group likely enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols), as seen in ’s thioether derivatives .
- Agrochemical Potential: Structural parallels to chlorimuron ethyl ester () imply possible herbicidal or fungicidal activity, though experimental validation is required .
Limitations and Knowledge Gaps
- No direct data on the synthesis, stability, or toxicity of this compound were found in the evidence.
- Comparative bioactivity studies with analogs are needed to confirm hypothesized applications.
Biological Activity
Ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate is a chemical compound with significant potential in biological applications, particularly in the fields of pharmacology and medicinal chemistry. Its structure, which includes a pyridine ring with two chlorine substituents and a sulfonyl group, contributes to its unique biological properties. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C9H9Cl2NO4S
- Molecular Weight : 298.14 g/mol
- Boiling Point : Approximately 441.9 °C (predicted)
- Density : 1.480 g/cm³ (predicted)
- pKa : -5.25 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Covalent Bond Formation : The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
- Substitution Reactions : The chlorine atoms on the pyridine ring may undergo substitution reactions, allowing for the modification of the compound's reactivity and binding affinity to various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains and has shown effectiveness in inhibiting their growth. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in preclinical studies. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This suggests potential applications in treating inflammatory diseases .
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, potentially making it a candidate for further development as an anticancer agent .
Case Studies and Research Findings
-
Antimicrobial Study :
- A study assessed the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of growth at concentrations as low as 50 µg/mL.
- Anti-inflammatory Research :
- Anticancer Evaluation :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-(2-pyridylsulfonyl)acetate | Pyridine ring without chlorine substitutions | Moderate antibacterial activity |
| 3,5-Dichloro-2-pyridinesulfonyl chloride | Precursor for synthesis | High reactivity but limited biological studies |
| Ethyl 2-[(3-chloro-2-pyridinyl)sulfonyl]acetate | One chlorine substitution | Reduced potency compared to Ethyl 2-[(3,5-dichloro)] |
Q & A
Q. How to validate computational docking results for target binding?
Q. What statistical methods address variability in biological replicates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
